molecular formula C9H9NO B086150 Indole-4-methanol CAS No. 1074-85-7

Indole-4-methanol

Cat. No.: B086150
CAS No.: 1074-85-7
M. Wt: 147.17 g/mol
InChI Key: BVSGXWCTWBZFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-4-methanol is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring

Mechanism of Action

Target of Action

Indole-4-methanol, like other indole derivatives, is known to interact with a variety of targets in the body. The primary targets of indole compounds are often proteins or enzymes that play crucial roles in cellular processes . For instance, some indole derivatives have been found to inhibit Sir 2 protein , a key player in cellular regulation and aging processes.

Mode of Action

For example, they can bind to receptors, inhibit enzymes, or even influence gene expression . The exact interaction between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Indole compounds are involved in a variety of biochemical pathways. They are often synthesized from tryptophan, an essential amino acid, in a process catalyzed by the enzyme tryptophanase . Once synthesized, indole compounds can influence several pathways, including those involved in cell signaling, inflammation, and apoptosis . .

Pharmacokinetics

Studies on similar indole compounds suggest that they can be absorbed orally and distributed throughout the body . These compounds are often metabolized by the liver and excreted in the urine

Result of Action

Indole compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They can influence cell proliferation, induce apoptosis, and modulate immune responses . The specific effects of this compound at the molecular and cellular levels are areas of ongoing research.

Action Environment

The action of this compound, like other indole compounds, can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence their action

Biochemical Analysis

Biochemical Properties

Indole-4-methanol, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, indole modulates the functions of a widely conserved motility apparatus, the bacterial flagellum . It influences the rotation rates and reversals in the flagellum’s direction of rotation via multiple mechanisms .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For example, indole derivatives have been shown to reduce oxidative stress, impede DNA synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, indole has been found to weaken cooperative protein interactions within the flagellar complexes to inhibit motility .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of indole derivatives. Indole is metabolized from tryptophan by various microbiota

Subcellular Localization

The subcellular localization of this compound is currently not known. Other indole derivatives have been found to localize in various subcellular compartments. For instance, a geranylgeranyl diphosphate synthase from Catharanthus roseus, an enzyme involved in indole alkaloid biosynthesis, has been found to localize in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indole-4-methanol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole nucleus. The resulting indole derivative can then be further modified to introduce the methanol group at the 4-position.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of indole reacts with a halogenated methanol derivative to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Indole-4-methanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form indole-4-carboxaldehyde or indole-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form indole-4-methanamine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Indole-4-carboxaldehyde, indole-4-carboxylic acid.

    Reduction: Indole-4-methanamine.

    Substitution: Halogenated indole derivatives, nitroindole derivatives.

Scientific Research Applications

Indole-4-methanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its role in various biological processes, including cell signaling and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-methanol: Similar structure but with the methanol group at the 3-position. Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer effects.

Uniqueness

Indole-4-methanol is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity compared to its isomers and other indole derivatives. Its position-specific functional group allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1H-indol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSGXWCTWBZFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378471
Record name Indole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-85-7
Record name Indole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-4-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of lithium aluminum hydride (1.3 g, 34 mmol) in THF (200 mL), methyl 4-indole carboxylate (3.0 g, 17 mmol) in THF (100 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 2 h and then quenched with ethyl acetate. The mixture was treated with water (1.3 mL), 15% NaOH (1.3 mL) and water (3.9 mL), and then filtered. The filtrate was concentrated in vacuo to afford the crude 4-(hydroxymethyl)-indole (2.5 g, 99%): 1H NMR (500 MHz, CDCl3) δ 8.29 (br s, 1H), 7.34 (d, J=9.0 Hz, 1H), 7.16-7.22 (m, 2H), 7.12 (d, J 7.0 Hz, 1H), 6.67 (t, J=1.0 Hz, 1H), 4.98 (d, J=4.2 Hz, 2H); CI MS m/z=147 [C9H9NO+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diisobutylaluminum hydride (1 M in toluene; 1.3 mL, 1.3 mmol) was added to a solution of 1H-indole-4-carboxylic acid, methyl ester (85 mg, 0.49 mmol) in ether (1.6 mL) at −70° C. The solution was allowed to stir at −70° C. for 1 h, then at room temperature for 1 h. Ethyl acetate (20 mL) was added, and the solution was stirred with an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) for 30 min. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried (MgSO4), filtered, evaporated, and dried under high vacuum to give 1H-indole-4-methanol (73.2 mg, quantitative yield) which was used in the next step without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

biisobutylaluminum hydride (1M in toluene; 1.3 mL, 1.3 mmol) was added to a solution of 1H-indole-4-carboxylic acid methyl ester (Example 1; 85 mg, 0.49 mmol) in diethyl ether (1.6 mL) at −70° C. The solution was allowed to stir at −70° C. for 1 h, then at room temperature for 1 h. Ethyl acetate (20 mL) was added and the solution was stirred with an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) for 30 min. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried (MgSO4), filtered, evaporated and dried under high vacuum to give 1H-indole-4-methanol (73.2 mg, quantitative yield) which was used in the next step without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-4-methanol
Reactant of Route 2
Indole-4-methanol
Reactant of Route 3
Indole-4-methanol
Reactant of Route 4
Reactant of Route 4
Indole-4-methanol
Reactant of Route 5
Reactant of Route 5
Indole-4-methanol
Reactant of Route 6
Reactant of Route 6
Indole-4-methanol
Customer
Q & A

Q1: What makes indole-4-methanol a suitable starting material for synthesizing complex molecules like α-cyclopiazonic acid?

A1: this compound serves as an attractive precursor due to its inherent structure. The indole ring system and the methanol substituent at the 4-position provide versatile handles for further chemical modifications. [] A notable example is its use in the total synthesis of (±)-α-cyclopiazonic acid. In this synthesis, this compound undergoes a series of transformations, including a crucial carbocationic cascade reaction, ultimately yielding the target molecule. This highlights the compound's synthetic utility in constructing complex natural products. You can read more about this synthesis in the paper published by [] Williams, D. A., et al. "A total synthesis of (±)-α-cyclopiazonic acid using a cationic cascade." Chemical Communications 17 (1997): 1599-1600.

Q2: Can the structure of aminomethyl 1H-indole-4-methanol derivatives be modified to influence their biological activity?

A2: Yes, research suggests that modifications to the aminomethyl 1H-indole-4-methanol scaffold can significantly impact its biological activity. [, ] For instance, varying the substituents (R and R1) on the aminomethyl group allows for fine-tuning the pharmacological properties of these derivatives. [] These alterations potentially lead to compounds with improved antihypertensive, hypotensive, and even anti-ulcer properties. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.

Q3: What are the potential applications of aminomethyl 1H-indole-4-methanol derivatives in medicinal chemistry?

A3: Aminomethyl 1H-indole-4-methanol derivatives have shown promise as potential therapeutic agents, particularly for cardiovascular and gastrointestinal conditions. [, ] Research suggests that specific derivatives within this family exhibit antihypertensive and hypotensive activities, indicating their potential for treating high blood pressure. [] Furthermore, some derivatives display anti-ulcer properties, hinting at their possible use in managing peptic ulcers. [] These findings underscore the need for further exploration of these compounds as valuable leads in drug discovery.

Q4: What synthetic strategies are employed to access enantiomerically pure compounds like Hapalindole O starting from this compound derivatives?

A4: Enantiospecific synthesis of complex natural products like Hapalindole O leverages the versatility of this compound derivatives and chiral starting materials. [] One approach involves utilizing a chiral ketone derivative, like (3S, 4R)-3-methyl-4-pivaloyloxy-3-vinylcyclohexan-1-one, derived from (R)-(-)-carvone. [] This chiral ketone reacts with α, α-dimethyl-1-(p-toluenesulfonyl)-1H-indole-4-methanol, establishing the core carbon framework of Hapalindole O. [] Subsequent steps involve introducing the nitrogen functionality, stereoselective reduction, and isothiocyanate formation to complete the synthesis. [] This example demonstrates the power of combining chiral building blocks and strategic synthetic manipulations in accessing enantiomerically pure compounds from this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.